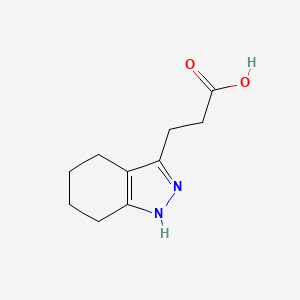![molecular formula C12H13BrO2S B2610607 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane CAS No. 2411257-96-8](/img/structure/B2610607.png)
1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These derivatives are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for para-substituted benzene rings in drug design, offering benefits such as increased solubility, membrane permeability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. . The reaction conditions often require the use of radical initiators and specific solvents to ensure the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, leading to the formation of new carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a bioisostere for para-substituted benzene rings
Medicine: Explored for its potential use in drug design, offering benefits such as increased solubility and metabolic stability
Industry: Utilized in the development of new materials, including liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to interact with specific molecular targets in a similar manner . The sulfonyl group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane: Similar structure but with a fluorine atom instead of a methyl group.
1-bromo-3-(4-methylsulfonyl)bicyclo[1.1.1]pentane: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.
Uniqueness
1-bromo-3-(4-methylbenzenesulfonyl)bicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the bromo and methylbenzenesulfonyl groups allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
1-bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2S/c1-9-2-4-10(5-3-9)16(14,15)12-6-11(13,7-12)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOGCZEQIFDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)
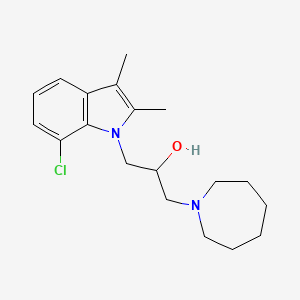
![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2610535.png)
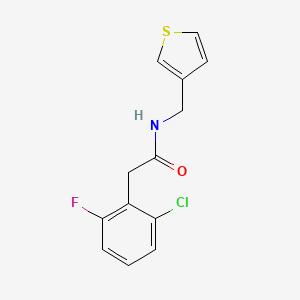
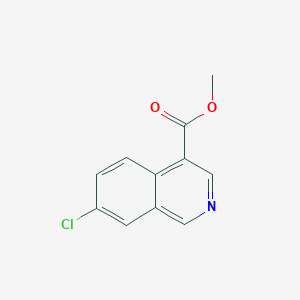
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
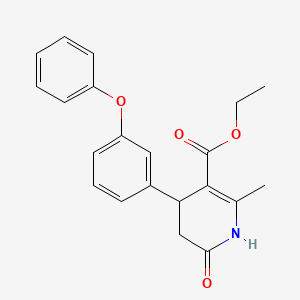
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2610542.png)
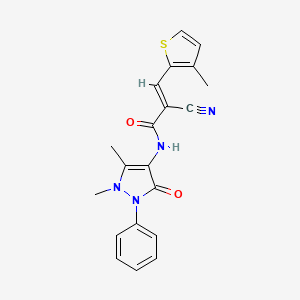
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)
